molecular formula C18H28ClF3N2O2 B2471637 1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185443-98-4

1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2471637
CAS RN: 1185443-98-4
M. Wt: 396.88
InChI Key: SGKHYEQNMDFPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H28ClF3N2O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to 1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride have been synthesized and characterized through various methods. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction, with its structure confirmed by spectroscopic evidence and X-ray diffraction studies, indicating weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Biological Activities

These compounds have been evaluated for various biological activities. For example, certain derivatives have shown potential as antimicrobial agents. The synthesis and characterization of substituted phenyl azetidines explored their antimicrobial potential, highlighting the importance of structural modification in enhancing activity (Doraswamy & Ramana, 2013).

Anticonvulsant Properties

Aminoisopropanoloxy derivatives of 2-xanthone were investigated for their anticonvulsant properties, with some compounds being active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures tests, suggesting potential use in treating epilepsy (Marona, Górka, & Szneler, 1998).

Antifungal Activity

A series of triazolylpiperazinylpropan-2-ols were designed, synthesized, and assessed as antifungal agents, exhibiting excellent activities against human pathogenic fungi. This research underscores the therapeutic potential of these compounds in addressing fungal infections (Chai et al., 2011).

Drug Discovery and Development

Research into these compounds extends to their use in drug discovery and development, such as the identification of terfenadine as an inhibitor of the CD81-LEL–HCV-E2 interaction, indicating their potential in the treatment of viral infections (Holzer et al., 2008).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N2O2.ClH/c1-17(2,3)25-13-16(24)12-22-7-9-23(10-8-22)15-6-4-5-14(11-15)18(19,20)21;/h4-6,11,16,24H,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKHYEQNMDFPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

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